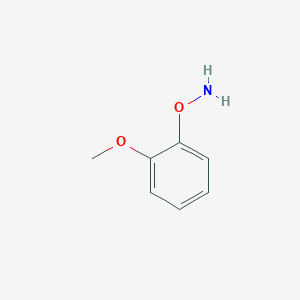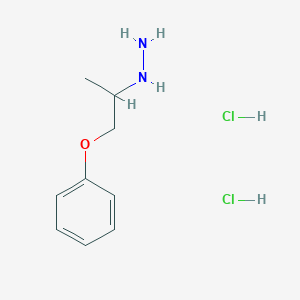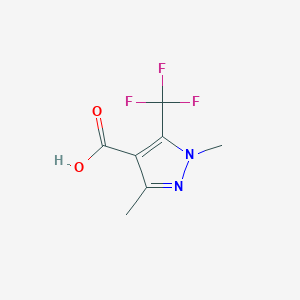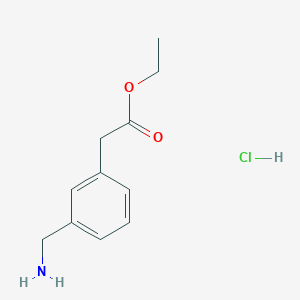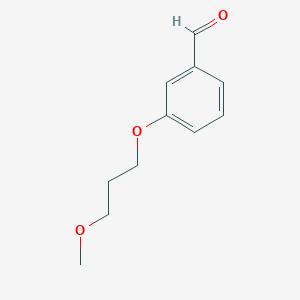
3-(3-Methoxypropoxy)benzaldehyde
Vue d'ensemble
Description
“3-(3-Methoxypropoxy)benzaldehyde” is a chemical compound with the CAS Number: 947274-14-8 . It has a molecular weight of 194.23 . The IUPAC name for this compound is also 3-(3-methoxypropoxy)benzaldehyde .
Molecular Structure Analysis
The InChI code for “3-(3-Methoxypropoxy)benzaldehyde” is1S/C11H14O3/c1-13-6-3-7-14-11-5-2-4-10(8-11)9-12/h2,4-5,8-9H,3,6-7H2,1H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving “3-(3-Methoxypropoxy)benzaldehyde” are not available, it’s worth noting that benzaldehyde can undergo the Cannizzaro reaction, which involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position .Physical And Chemical Properties Analysis
“3-(3-Methoxypropoxy)benzaldehyde” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius and should be refrigerated .Applications De Recherche Scientifique
Green Chemistry in Education
- Synthesis in Ionic Liquid : An undergraduate project demonstrated the use of an ionic liquid as a solvent and catalyst for organic reactions, including the synthesis of compounds like 3-(methoxycarbonyl)coumarin, showcasing innovative ideas in chemical research and green chemistry (Verdía et al., 2017).
Enzyme-Catalyzed Asymmetric Synthesis
- Enantioselective Enzyme for Synthesis : Benzaldehyde lyase, a highly enantioselective enzyme, facilitates the formation and cleavage of (R)-benzoin derivatives, including (R)-3,3'-dimethoxybenzoin, indicating its potential for asymmetric synthesis in a controlled manner (Kühl et al., 2007).
Molecular Structure and Vibrational Spectral Studies
- Structural Analysis of Substituted Benzaldehydes : Comparative analysis between variants of benzaldehydes, including studies on their molecular structure and vibrational spectral characteristics, provide a deeper understanding of their properties and potential applications (Yadav et al., 2018).
Chemical Synthesis and Crystallography
- Synthesis and Characterization : Research on the synthesis of specific compounds from 3-methoxybenzaldehyde variants and their characterization using various spectroscopic techniques contributes to the field of chemical synthesis and crystallography (Özay et al., 2013).
Applications in Optics and Material Science
- Second Harmonic Generation : Studies on vanillin, a derivative of benzaldehyde, have revealed its potential for second harmonic generation in the ultra-violet and near-infrared wavelength regions, highlighting applications in optics and material science (Singh et al., 2001).
Novel Synthesis Approaches
- Unified Strategy for Synthesis : The use of dimethoxy-benzaldehyde in novel synthesis approaches, including the synthesis of amorfrutins and their evaluation for cytotoxicity, represents an innovative direction in organic synthesis (Brandes et al., 2020).
Biotechnological Applications
- Enhanced Bioproduction in Bioreactors : Research on the bioproduction of benzaldehyde using Pichia pastoris in two-phase partitioning bioreactors demonstrates the potential of biotechnological applications in flavor industry and microbial biotransformation (Craig & Daugulis, 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methoxypropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-6-3-7-14-11-5-2-4-10(8-11)9-12/h2,4-5,8-9H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBINSGQXGIWVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxypropoxy)benzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

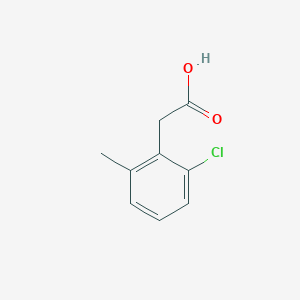
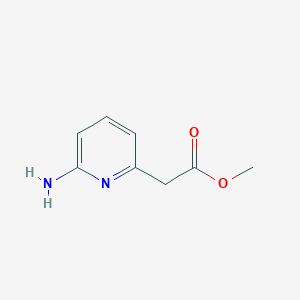
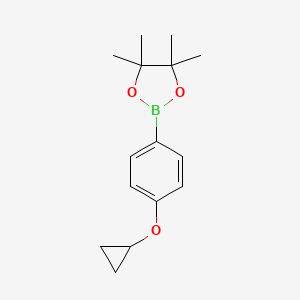
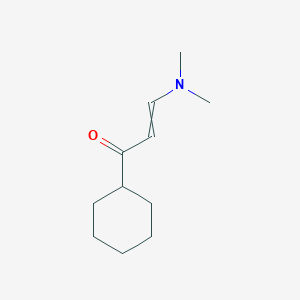
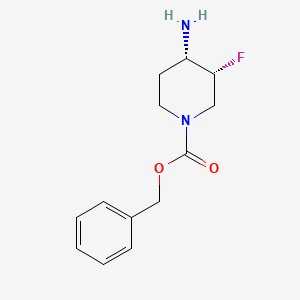
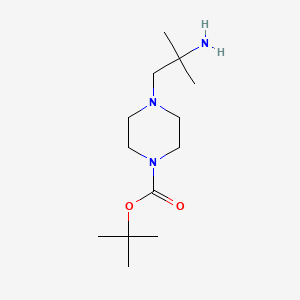
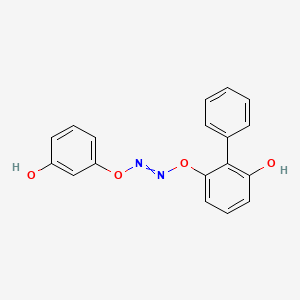
![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)
